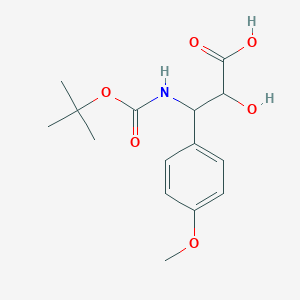

![molecular formula C15H13N3O3S B12316399 (S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid](/img/structure/B12316399.png)

(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

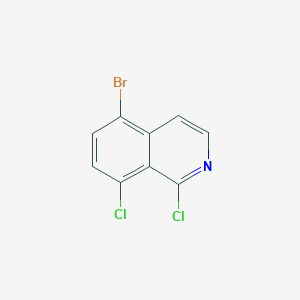

(S)-2-(2-(1H-pirrol-1-il)benzo[d]tiazol-6-carboxamido)ácido propanoico es un compuesto orgánico complejo que presenta un anillo de pirrol fusionado con una unidad de benzotiazol, unido a un grupo ácido propanoico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (S)-2-(2-(1H-pirrol-1-il)benzo[d]tiazol-6-carboxamido)ácido propanoico normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:

Formación del anillo de pirrol: El anillo de pirrol se puede sintetizar mediante la síntesis de Paal-Knorr, donde un compuesto 1,4-dicarbonílico reacciona con amoníaco o una amina primaria.

Construcción de la unidad de benzotiazol: El anillo de benzotiazol a menudo se forma mediante la ciclización de 2-aminotiofenol con un derivado de ácido carboxílico.

Acoplamiento de los anillos: Los anillos de pirrol y benzotiazol se acoplan a continuación mediante una reacción de condensación, a menudo utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida).

Introducción del grupo ácido propanoico:

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

(S)-2-(2-(1H-pirrol-1-il)benzo[d]tiazol-6-carboxamido)ácido propanoico puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio, dando como resultado formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los anillos de pirrol o benzotiazol, utilizando reactivos como halógenos o agentes alquilantes.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Halógenos (p. ej., cloro, bromo) en presencia de un catalizador.

Principales productos formados

Productos de oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.

Productos de reducción: Derivados reducidos con menos dobles enlaces o átomos de oxígeno.

Productos de sustitución: Derivados sustituidos con nuevos grupos funcionales que sustituyen a los átomos de hidrógeno.

Aplicaciones en investigación científica

(S)-2-(2-(1H-pirrol-1-il)benzo[d]tiazol-6-carboxamido)ácido propanoico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.

Medicina: Se explora su potencial efecto terapéutico, particularmente en la diana de enzimas o receptores específicos.

Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos o diodos emisores de luz.

Aplicaciones Científicas De Investigación

(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mecanismo De Acción

El mecanismo de acción de (S)-2-(2-(1H-pirrol-1-il)benzo[d]tiazol-6-carboxamido)ácido propanoico implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas, alterando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor actuando como un agonista o antagonista.

Comparación Con Compuestos Similares

Compuestos similares

(S)-2-(2-(1H-pirrol-1-il)benzo[d]tiazol-6-carboxamido)ácido butanoico: Estructura similar con un grupo ácido butanoico en lugar de ácido propanoico.

(S)-2-(2-(1H-pirrol-1-il)benzo[d]tiazol-6-carboxamido)ácido etanoico: Estructura similar con un grupo ácido etanoico en lugar de ácido propanoico.

Singularidad

(S)-2-(2-(1H-pirrol-1-il)benzo[d]tiazol-6-carboxamido)ácido propanoico es único debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas.

Propiedades

IUPAC Name |

2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-9(14(20)21)16-13(19)10-4-5-11-12(8-10)22-15(17-11)18-6-2-3-7-18/h2-9H,1H3,(H,16,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGKCJLLNFNGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)

![N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)

![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316349.png)

![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)

![1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl-](/img/structure/B12316363.png)

![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate](/img/structure/B12316368.png)

![3-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B12316381.png)